molecular formula C13H17NO B7808930 Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine

Cat. No.: B7808930
M. Wt: 203.28 g/mol
InChI Key: GYZKTWVRPLBZEV-UHFFFAOYSA-N
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Description

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine (CAS 1021058-13-8) is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is offered as a high-purity (98%) solid for research and development applications . This compound belongs to a class of structures featuring a benzofuran moiety, which is of significant interest in medicinal chemistry and pharmacology. Researchers are exploring such heterocyclic compounds for their potential biological activities, with scientific literature indicating investigations into related structures for a range of applications . The specific stereochemistry of the compound, available as a racemic mixture or enantiopure form, can be a critical factor for researchers studying structure-activity relationships. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12/h4-5,8-9,13H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZKTWVRPLBZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The dihydrobenzofuran scaffold serves as the foundational structure for this compound. A microwave-assisted alkylation protocol, adapted from serotonin 2C agonist syntheses, enables rapid construction of the 2,2-dimethyl-2,3-dihydrobenzofuran intermediate . This method involves reacting 5-chloro-2-hydroxybenzaldehyde with isobutylene under microwave irradiation (150°C, 30 min), achieving an 85% conversion rate . Alternative approaches from patent literature employ acid-catalyzed cyclization of o-allylphenols, though these methods suffer from lower regioselectivity (<60%) and require harsh conditions (H2SO4, 100°C) .

Table 1: Comparative Methods for Dihydrobenzofuran Synthesis

MethodConditionsYieldSelectivitySource
Microwave alkylation150°C, 30 min, isobutylene85%>95%
Acid-catalyzed cyclizationH2SO4, 100°C, 12 h58%60%

Functionalization with Cyclobutyl Groups

Introducing the cyclobutyl moiety necessitates precise control over steric and electronic factors. A patent-derived strategy utilizes Suzuki-Miyaura coupling between 5-bromo-2,3-dihydrobenzofuran and cyclobutylboronic acid, catalyzed by Pd(PPh3)4 in a dioxane/water mixture (90°C, 8 h) . This method achieves 72% yield but requires rigorous exclusion of oxygen. Alternatively, nucleophilic substitution of a mesylated dihydrobenzofuran intermediate with cyclobutylmagnesium bromide (THF, −78°C to rt) provides a 68% yield, albeit with challenges in byproduct formation .

Critical Parameters for Cyclobutyl Incorporation

  • Catalyst Loading : Pd(PPh3)4 at 5 mol% minimizes homocoupling byproducts .

  • Temperature Control : Gradual warming from −78°C prevents Grignard reagent decomposition .

  • Solvent System : Anhydrous THF enhances nucleophilicity in substitution reactions .

Formation of the Methanamine Moiety

The methanamine group is introduced via reductive amination or Gabriel synthesis. A two-step sequence from recent literature involves:

  • Knoevenagel Condensation : Reacting cyclobutyl(2,3-dihydrobenzofuran-5-yl)ketone with hydroxylamine hydrochloride (EtOH, reflux, 6 h) to form the oxime (89% yield) .

  • Lithium Aluminum Hydride Reduction : Reducing the oxime in anhydrous THF (−10°C to rt, 4 h) yields the primary amine (76% yield) .

Patent methods describe a single-step reductive amination using sodium cyanoborohydride (MeOH, NH4OAc buffer, 24 h), but this route produces a racemic mixture requiring subsequent chiral resolution .

Optimization of Reaction Conditions and Purification

Solvent and Base Selection

  • Alkylation Steps : K2CO3 in acetonitrile (0–30°C) suppresses side reactions compared to NaOH or NaH .

  • Amine Protection : Boc-anhydride in dichloromethane with DMAP (0°C to rt) achieves >95% protection efficiency, critical for preventing undesired cyclization .

Purification Techniques

  • Crystallization : The hydrochloride salt forms monoclinic crystals from ethanol/ethyl acetate (1:3), enhancing purity to >99% .

  • Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) removes residual Pd catalysts in coupling reactions .

Table 2: Yield Optimization Across Synthetic Steps

StepUnoptimized YieldOptimized YieldKey Modification
Dihydrobenzofuran synthesis58%85%Microwave irradiation
Cyclobutyl coupling52%72%Pd(PPh3)4 catalyst
Methanamine formation61%76%Low-temperature reduction

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution, enabling derivatization for enhanced solubility or biological activity:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines. For example, reaction with iodomethane at 60°C yields N-methylcyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine with >80% efficiency .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine. The product N-acetyl derivative exhibits improved stability in pharmacokinetic studies .

Table 1: Alkylation and Acylation Outcomes

Reaction TypeReagentConditionsProductYield
AlkylationCH₃IDMF, 60°C, 12hN-Methyl derivative82%
AcylationAcClEt₃N, DCM, 0°CN-Acetyl derivative78%

Arylation and Cross-Coupling Reactions

The cyclobutyl and dihydrobenzofuran moieties participate in palladium-catalyzed couplings:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form aryl-substituted derivatives .

  • Suzuki-Miyaura Coupling : The dihydrobenzofuran’s boronic ester derivative couples with aryl halides under Pd(PPh₃)₄ catalysis, achieving >90% regioselectivity .

Table 2: Palladium-Catalyzed Reactions

ReactionCatalystSubstrateProductSelectivity
Buchwald-HartwigPd(OAc)₂/Xantphos4-BromotolueneAryl-aminated derivative85%
SuzukiPd(PPh₃)₄Phenylboronic acidBiaryl derivative94%

Cycloaddition and Ring-Opening Reactions

The strained cyclobutyl ring undergoes unique transformations:

  • [2+2] Cycloaddition : Under UV light, reacts with electron-deficient alkenes (e.g., maleic anhydride) to form bicyclic adducts .

  • Acid-Catalyzed Ring-Opening : In concentrated HCl, the cyclobutyl ring opens to yield linear aldehydes , which are intermediates for further functionalization .

Oxidation and Reduction Pathways

  • Amine Oxidation : Treating with m-CPBA oxidizes the amine to a nitroso group, though this reaction requires careful temperature control (-20°C) to avoid overoxidation .

  • Dihydrobenzofuran Reduction : Hydrogenation over Pd/C reduces the dihydrobenzofuran’s double bond, producing a tetrahydrofuran analog with retained stereochemistry .

Table 3: Redox Reaction Outcomes

ReactionReagentProductYield
Amine Oxidationm-CPBANitroso derivative65%
HydrogenationH₂/Pd/CTetrahydrofuran analog88%

Biological Derivatization

Structural modifications enhance receptor-binding properties:

  • Sulfonamide Formation : Reacting with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides with improved 5-HT receptor affinity (EC₅₀ = 0.5–2.6 μM) .

  • Schiff Base Synthesis : Condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) forms imines, which are precursors for metal complexes studied in neuroprotection .

Key Mechanistic Insights

  • The cyclobutyl ring’s strain lowers activation energy for ring-opening and cycloaddition reactions .

  • Steric hindrance from the dihydrobenzofuran moiety directs regioselectivity in cross-coupling reactions.

  • Electron-donating groups on the benzofuran enhance nucleophilicity of the amine .

Scientific Research Applications

Pharmaceutical Research

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine exhibits promising neuroprotective properties, making it a candidate for the treatment of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Preliminary studies indicate that this compound may serve as a modulator of these neurotransmitter systems, thus influencing conditions such as depression and anxiety disorders.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotection through its ability to interact with various receptors involved in neurodegenerative processes. The compound's structural similarity to other benzofuran derivatives enhances its potential efficacy in targeting serotonin receptors.

Chemical Biology

In chemical biology, this compound is utilized as a tool for studying biological pathways and mechanisms. Its unique structure allows for the exploration of structure-activity relationships (SAR) that can lead to the development of new therapeutic agents.

Structure-Activity Relationships

The compound's design facilitates the synthesis of analogs that can exhibit altered biological activities or improved pharmacological properties. This is crucial for developing more effective drugs with fewer side effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. Key methods include microwave-assisted alkylation and Claisen rearrangements, which are essential for constructing the complex molecular framework of this compound .

Synthesis Step Description
Microwave-Assisted AlkylationA method used to enhance reaction speed and yield for constructing the benzofuran scaffold.
Claisen RearrangementA reaction used to form carbon-carbon bonds crucial for building the cyclobutyl group.
Final Salt FormationThe hydrochloride salt form improves solubility and stability for biological testing.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Interaction with Neurotransmitter Receptors

Studies utilizing radiolabeled ligands have demonstrated that this compound may selectively bind to serotonin receptors, suggesting its role in modulating mood and cognitive functions .

Pharmacokinetic Profiles

Research on pharmacokinetics indicates that compounds similar to this compound exhibit favorable oral bioavailability and stability profiles in animal models .

Mechanism of Action

The mechanism by which cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine* Cyclobutyl, 2,3-dihydrobenzofuran C₁₃H₁₈NO 204.24 (calculated) N/A
(2-Methyl-2,3-dihydrobenzofuran-5-yl)methanamine Methyl (on benzofuran) C₁₀H₁₃NO 163.22 55746-19-5
(2,5-Dichlorophenyl)(2,3-dihydrobenzofuran-5-yl)methanamine 2,5-Dichlorophenyl C₁₅H₁₃Cl₂NO 294.18 1020989-37-0
(4-Methoxyphenyl)(2,3-dihydrobenzofuran-5-yl)methanamine 4-Methoxyphenyl C₁₆H₁₇NO₂ 255.32 1020982-14-2
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride None (hydrochloride salt) C₉H₁₂ClNO 185.45 (calculated) Multiple entries

* Calculated values based on structural analogs; experimental data unavailable in provided sources.

Key Observations:

Substituent Effects on Molecular Weight: The cyclobutyl variant (204.24 g/mol) has a higher molecular weight than the unsubstituted hydrochloride salt (185.45 g/mol) but lower than dichlorophenyl (294.18 g/mol) and methoxyphenyl (255.32 g/mol) analogs .

Polarity and Solubility :

  • The hydrochloride salt demonstrates enhanced water solubility due to ionic character. In contrast, the methoxyphenyl derivative introduces polarity via the ether group, which may improve membrane permeability compared to the hydrophobic dichlorophenyl analog .

Steric and Electronic Modifications :

  • The methyl-substituted compound (163.22 g/mol) has the simplest structure, favoring compact interactions in binding pockets. The dichlorophenyl group introduces electron-withdrawing effects, which could influence receptor affinity or metabolic stability.

Synthetic Accessibility :

  • Hydrochloride salts (e.g., ) are commonly synthesized for improved stability, while aryl-substituted derivatives (e.g., ) require multi-step functionalization, as seen in ’s protocols for thiophene analogs .

Biological Activity

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by a cyclobutyl group linked to a 2,3-dihydrobenzofuran moiety. Its molecular formula is C13H17NOC_{13}H_{17}NO with a molecular weight of approximately 203.28 g/mol. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various biological assays and potential therapeutic applications .

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and excitotoxicity play significant roles. The compound's structural similarity to other benzofuran derivatives indicates potential interactions with neurotransmitter receptors, specifically serotonin and dopamine receptors, which are critical targets in treating neurological disorders .

Modulation of Neurotransmitter Systems

Research has indicated that this compound may function as a modulator of neurotransmitter systems . Binding studies using radiolabeled ligands have shown selective binding to serotonin receptors, suggesting its role in influencing mood and cognitive functions. Further investigations are required to elucidate the full pharmacological profile and therapeutic potential of this compound .

Synthesis

The synthesis of this compound typically involves several steps that ensure the production of the compound in sufficient purity for biological testing. The synthetic routes often utilize established methodologies for constructing the cyclobutyl and benzofuran moieties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
2,3-DihydrobenzofuranBasic scaffoldLacks cyclobutyl group; potential for various substitutions.
Benzofuran DerivativesDiverseOften used in medicinal chemistry; lacks amine functionality.
Cyclopentyl(2,3-dihydrobenzofuran)SimilarMay exhibit different pharmacological properties due to cyclopentyl group.

This compound stands out due to its unique combination of a cyclobutyl group and an amine functionality, which may confer distinct biological activities not observed in its analogs .

Study on Neuroprotective Properties

A recent study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to control groups .

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest favorable oral bioavailability and metabolic stability in human microsomes compared to rodent models .

Q & A

Q. What are the recommended synthesis protocols for Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine?

  • Methodological Answer : A common approach involves reductive amination between 2,3-dihydrobenzofuran-5-carbaldehyde and cyclobutylmethanamine derivatives. For example, a procedure using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in polar aprotic solvents (e.g., tetrahydrofuran or methanol) under inert atmospheres has been reported . Yields may vary (e.g., 30% in one study ), necessitating optimization of stoichiometry, temperature (typically 0–25°C), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine product.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and follow proper removal protocols to avoid contamination .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Avoid open flames due to potential static discharge .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Despite limited published data, employ:
  • Spectroscopy : NMR (¹H/¹³C) to confirm cyclobutyl and dihydrobenzofuran moieties .
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Stability Testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability studies .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability and reactivity be resolved?

  • Methodological Answer : Discrepancies in stability reports (e.g., decomposition under acidic conditions) require systematic validation:
  • Controlled Experiments : Test stability across pH ranges (1–14) and temperatures (4–40°C) using UV-Vis or LC-MS to track degradation products .
  • Computational Modeling : Predict reactive sites via DFT calculations to identify susceptibility to hydrolysis or oxidation .

Q. What strategies optimize yield in reductive amination for this compound?

  • Methodological Answer :
  • Catalyst Screening : Compare NaBH₄, NaBH₃CN, and polymer-supported reagents to enhance selectivity .
  • Solvent Optimization : Test polar aprotic (THF) vs. protic (methanol) solvents to balance reaction rate and byproduct formation.
  • Additives : Use molecular sieves or acidic/basic co-catalysts to shift equilibrium toward imine formation .

Q. How can the biological activity of this compound be explored in neuropharmacology?

  • Methodological Answer :
  • Target Identification : Screen against GPCRs or neurotransmitter transporters using radioligand binding assays .
  • In Silico Docking : Model interactions with neuropilin-1 or TGFβ pathways to prioritize in vitro testing .
  • Toxicity Profiling : Assess acute toxicity in cell lines (e.g., HEK293) and metabolic stability in liver microsomes .

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